2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a sulfonyl group, a pyrimidinone ring, and a fluorophenylacetamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between an appropriate β-keto ester and urea under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using a sulfonyl chloride derivative of 3-chloro-4-methoxyphenyl.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidinone with a thiol derivative.
Acetamide Formation: The final step involves the acylation of the thioether with 4-fluoroaniline to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the pyrimidinone ring or the acetamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidinone ring or acetamide moiety.
Substitution: Various substituted derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a potential lead compound for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrimidinone ring may play key roles in binding to these targets, while the fluorophenylacetamide moiety could enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
- 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenylacetamide moiety, in particular, may enhance its interactions with biological targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
Molecular Formula |
C19H15ClFN3O5S2 |
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Molecular Weight |
483.9 g/mol |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15ClFN3O5S2/c1-29-15-7-6-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-11(21)3-5-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
ZPKOYYGSIWLHBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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